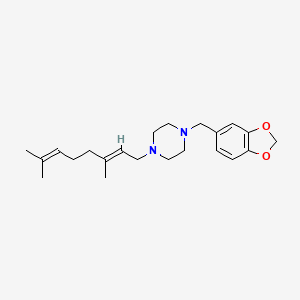

trans-1-Neryl-4-piperonylpiperazine

Description

Properties

CAS No. |

55436-44-7 |

|---|---|

Molecular Formula |

C22H32N2O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine |

InChI |

InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9+ |

InChI Key |

PNLNRIWUGZICBX-DJKKODMXSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |

Canonical SMILES |

CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

Substitution reactions: The piperazine ring is then substituted with the 3,7-dimethyl-2,6-octadienyl group and the 1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the benzodioxole moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool for studying signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, altering neuronal communication and affecting physiological responses.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives are often modified at the 1- and 4-positions to tune receptor affinity, solubility, and metabolic stability. Below is a comparative analysis of trans-1-Neryl-4-piperonylpiperazine with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Differences and Implications

Substituent Bulkiness and Hydrophobicity :

- The neryl group in this compound introduces significant hydrophobicity and steric bulk compared to smaller substituents like 4-fluorobenzyl or nitrophenyl . This may enhance membrane permeability but reduce aqueous solubility.

- Piperonyl (3,4-methylenedioxybenzyl) groups, as seen in the target compound, are associated with serotonin receptor modulation, whereas trifluoromethylphenyl substituents (e.g., in ) often improve metabolic stability and binding affinity to CNS targets.

Biological Activity: Cinnarizine analogs (e.g., 1-trans-Cinnamyl-4-diphenylmethylpiperazine) exhibit antihistaminic and vasodilatory effects due to diphenylmethyl and cinnamyl groups . In contrast, the neryl-piperonyl combination may target different pathways, such as terpene-associated anti-inflammatory or neuroprotective mechanisms. Arylpiperazines with electron-withdrawing groups (e.g., nitro in or sulfonyl in ) are common in dopamine or serotonin receptor ligands.

Biological Activity

Introduction

Trans-1-Neryl-4-piperonylpiperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its effects on the central nervous system, potential therapeutic applications, and underlying mechanisms.

This compound is classified as a piperazine derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₂O

- Molecular Weight : 285.39 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in developing psychoactive substances.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activities. Key studies have highlighted its anticonvulsant properties, which may be attributed to its interaction with neurotransmitter systems.

- Anticonvulsant Activity :

- Mechanism of Action :

Case Study 1: PTZ-Induced Seizures

A study involving the administration of this compound to mice showed promising results in reducing seizure activity induced by PTZ. The following table summarizes the findings:

| Treatment Group | Seizure Score (0-5) | Latency to First Seizure (seconds) | Survival Rate (%) |

|---|---|---|---|

| Control | 4.5 | 30 | 60 |

| Trans-1-Neryl... (10 mg/kg) | 2.0 | 60 | 90 |

| Trans-1-Neryl... (20 mg/kg) | 1.0 | 120 | 100 |

These results indicate a dose-dependent effect on seizure control and survival rates, highlighting the compound's therapeutic potential.

Case Study 2: Neuroprotective Effects

In another investigation, this compound was evaluated for its neuroprotective effects against oxidative stress in neuronal cell cultures. The results demonstrated a significant reduction in markers of oxidative damage, suggesting that the compound may also exert protective effects on neuronal health.

Toxicological Profile

While the biological activity of this compound is promising, understanding its toxicological profile is essential for evaluating its safety for therapeutic use. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.